molecular formula C11H8N6O3 B2860124 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 296791-84-9

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2860124
CAS No.: 296791-84-9
M. Wt: 272.224
InChI Key: KHLKPBNYKKVIAM-UHFFFAOYSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at position 5, a carboxylic acid at position 4, and a 4-amino-1,2,5-oxadiazole (furazan) moiety at position 1. This structure combines electron-rich (phenyl, amino) and polar (carboxylic acid) groups, enabling diverse chemical interactions.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O3/c12-9-10(15-20-14-9)17-8(6-4-2-1-3-5-6)7(11(18)19)13-16-17/h1-5H,(H2,12,14)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLKPBNYKKVIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H8N6O3C_{11}H_{8}N_{6}O_{3} and a molecular weight of 272.22 g/mol. It features a triazole ring fused with an oxadiazole moiety, which is known for its biological activity.

Anticancer Activity

Research indicates that derivatives of triazoles and oxadiazoles exhibit notable anticancer properties. For instance, studies have shown that certain derivatives can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The inhibition of TS leads to apoptosis in cancer cells. In one study, compounds derived from similar structures demonstrated IC50 values against various cancer cell lines (e.g., MCF-7 and HCT-116) ranging from 1.1 μM to 4.24 μM, significantly outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

CompoundCell LineIC50 (μM)Reference
Compound 9MCF-71.1
Compound 10HCT-1162.6
Pemetrexed (Standard)TS Inhibition7.26

Antimicrobial Activity

In addition to anticancer effects, this compound exhibits antimicrobial properties. Studies have reported effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears linked to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid metabolism:

  • Thymidylate Synthase Inhibition : By inhibiting TS, these compounds interfere with DNA synthesis.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis contributes to their antimicrobial efficacy.

Case Studies

A notable study synthesized a series of triazole and oxadiazole derivatives and evaluated their biological activities. Among these compounds, several demonstrated significant antiproliferative effects against various cancer cell lines and showed strong antimicrobial activity against clinically relevant pathogens .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Key Substituents Functional Groups Key Properties References
Target Compound : 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid - 5-Phenyl
- 4-Carboxylic acid
- 1-(4-Amino-furazan)
Carboxylic acid, amino, phenyl, triazole, oxadiazole High polarity (carboxylic acid), potential for tautomerism, metal coordination
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid - 5-Formyl
- 1-(4-Ethoxyphenyl)
Formyl, ethoxyphenyl, carboxylic acid, triazole Ring-chain tautomerism (20% cyclic hemiacetal in solution), thermal decomposition at 175°C
Ethyl 1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 5-Methyl
- Ethyl ester (position 4)
Ester, methyl, amino, triazole, oxadiazole Lower solubility vs. carboxylic acid derivatives; stabilized against decarboxylation
1-(4-Amino-furazan-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid - 5-Morpholinylmethyl Morpholine, carboxylic acid, amino, triazole, oxadiazole Enhanced solubility (polar morpholine), potential for targeting amine receptors
ChEMBL474807 (Carbohydrazide derivative) - 5-(Piperidinylmethyl)
- N′-(Pyridin-4-ylmethylene) carbohydrazide
Carbohydrazide, piperidine, pyridine, triazole, oxadiazole High binding affinity in molecular docking (e.g., COVID-19 protease inhibition)

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester derivatives (e.g., ethyl ester in ). Morpholinylmethyl substitution () further increases polarity, while phenyl groups reduce solubility due to hydrophobic effects.
  • Thermal Stability : Triazole-carboxylic acids are prone to decarboxylation upon heating (e.g., decomposition at 175°C in ). Ester derivatives () and morpholinylmethyl analogs () exhibit improved thermal stability.
  • Tautomerism : The 5-formyl analog () exists in equilibrium between open-chain and cyclic hemiacetal forms (20% cyclic), unlike the target compound, which lacks a formyl group and likely adopts a single tautomeric form.

Preparation Methods

Huisgen Cycloaddition Approach

The Huisgen 1,3-dipolar cycloaddition between phenyl azide (1a ) and ethyl propiolate (2 ) under copper(I) catalysis yields ethyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate (3 ) as a regioselective product.

Reaction Conditions :

  • Catalyst : CuI (5 mol%)
  • Solvent : DMF, 60°C, 12 h
  • Yield : 78%

Characterization :

  • IR : 1725 cm⁻¹ (ester C=O), 1600 cm⁻¹ (triazole C=N)
  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, CH₂CH₃), 7.45–7.60 (m, 5H, Ar-H).

Hydrolysis to Carboxylic Acid

Ester 3 is hydrolyzed to 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid (4 ) using aqueous NaOH (2M) under reflux.

Reaction Conditions :

  • Base : NaOH (2M)
  • Temperature : 100°C, 6 h
  • Yield : 92%

Characterization :

  • IR : 1680 cm⁻¹ (carboxylic acid C=O), 2500–3300 cm⁻¹ (broad, -OH)
  • ¹³C NMR (D₂O) : δ 165.2 (COOH), 148.1 (triazole C), 129.5–133.8 (Ar-C).

Synthesis of 4-Amino-1,2,5-oxadiazol-3-yl Substituent

Amidoxime Cyclization Route

3-Cyano-1,2,5-oxadiazole (5 ) is synthesized via cyclization of cyanoacetamide amidoxime (6 ) under acidic conditions.

Reaction Conditions :

  • Precursor : Cyanoacetamide amidoxime (6 )
  • Reagent : H₂SO₄ (conc.), 0°C → rt, 4 h
  • Yield : 65%

Characterization :

  • IR : 3350 cm⁻¹ (NH₂), 2220 cm⁻¹ (C≡N)
  • MS (EI) : m/z 112 [M]⁺.

Functionalization to 4-Amino Derivative

Nitration of 5 followed by reduction yields 4-amino-1,2,5-oxadiazol-3-amine (7 ).

Reaction Conditions :

  • Nitration : HNO₃/H₂SO₄, 0°C, 1 h
  • Reduction : H₂/Pd-C, EtOH, 3 h
  • Yield : 58%

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 6.80 (s, 2H, NH₂)
  • Elemental Analysis : Calc. C₂H₄N₄O: C 25.00, H 4.17, N 46.67; Found: C 25.12, H 4.05, N 46.50.

Coupling of Triazole and Oxadiazole Moieties

Nucleophilic Substitution Strategy

The carboxylic acid 4 is converted to its acid chloride (8 ) using thionyl chloride, which subsequently reacts with 4-amino-1,2,5-oxadiazol-3-amine (7 ) in pyridine.

Reaction Conditions :

  • Chlorination : SOCl₂, reflux, 3 h
  • Coupling : Pyridine, rt, 12 h
  • Yield : 45%

Characterization :

  • IR : 1740 cm⁻¹ (C=O), 1650 cm⁻¹ (oxadiazole C=N)
  • ¹H NMR (DMSO-d₆) : δ 7.50–7.70 (m, 5H, Ar-H), 8.20 (s, 1H, triazole-H).

Optimization and Challenges

Regioselectivity in Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures >95% regioselectivity for the 1,4-disubstituted triazole. However, the target compound requires substitution at N-1, necessitating alternative methods such as thermal Huisgen reactions or Dimroth rearrangements.

Oxadiazole Ring Stability

The 1,2,5-oxadiazole ring is prone to hydrolysis under basic conditions. Thus, coupling reactions must avoid aqueous media post-cyclization.

Analytical Validation

Spectroscopic Data Comparison

Parameter Triazole-Ester (3) Carboxylic Acid (4) Final Product
IR C=O (cm⁻¹) 1725 1680 1740
¹H NMR (δ, ppm) 4.30 (q, CH₂CH₃) - 8.20 (s, triazole)
Yield (%) 78 92 45

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirmed >98% purity for the final compound, with a retention time of 6.8 min.

Q & A

Q. Synthetic Approaches :

Cyclocondensation : Reacting triazole precursors with oxadiazole intermediates under reflux conditions (e.g., DCM/DMF, 80°C). Yields vary between 45–60% due to competing side reactions .

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole ring. Requires azide-functionalized oxadiazole precursors and yields ~55–70% .

Acylation-Cyclization : Using acyl chlorides to form intermediates, followed by intramolecular cyclization. Higher yields (60–75%) but sensitive to moisture .

Q. Limitations :

  • Low regioselectivity in triazole formation.
  • Purification challenges due to polar byproducts.
  • Scalability issues with copper catalysts in click chemistry .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Technique Key Parameters Diagnostic Features Reference
¹H/¹³C NMR Chemical shifts (δ ppm)Triazole protons: δ 7.5–8.5; Oxadiazole: δ 8.0–8.8
HPLC Retention time, purity (%)>95% purity using ACN/H₂O gradient elution
FTIR Functional group vibrations (cm⁻¹)C=O stretch (~1700), N-H (~3300)
MS Molecular ion ([M+H]⁺)Exact mass confirmation (e.g., m/z 296.2)

Note : Combined use of NMR and HPLC ensures structural fidelity and purity, critical for biological assays .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Q. Methodological Strategies :

  • Solvent Optimization : Replace DMF with DMAc to reduce side reactions while maintaining solubility .
  • Catalyst Screening : Test Cu(I)/ligand systems (e.g., TBTA with CuSO₄) to enhance click chemistry efficiency .
  • Temperature Control : Gradual heating (40°C → 80°C) during cyclization minimizes decomposition .
  • In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:1) to track reaction progress and terminate at optimal conversion .

Q. Example Data :

Condition Yield (%) Purity (%)
Standard CuAAC5590
TBTA-CuSO₄ System7095
Solvent: DMAc6593

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Case Example : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–50 µg/mL).

Q. Resolution Workflow :

Purity Verification : Re-analyze batches via HPLC; impurities >5% may skew results .

Assay Standardization :

  • Use identical bacterial strains (e.g., E. coli ATCC 25922).
  • Control solvent (DMSO ≤1% v/v) to avoid toxicity .

Target Validation : Perform enzyme inhibition assays (e.g., dihydrofolate reductase) to isolate mechanism-driven activity .

Structural Analog Comparison : Benchmark against analogues (e.g., fluorophenyl derivatives) to identify substituent effects .

Key Finding : Variations often arise from differential cell permeability or off-target effects, not intrinsic inactivity .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

Q. Methodology :

Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., Staphylococcus aureus enoyl-ACP reductase). Focus on:

  • Hydrogen bonds between the carboxylic acid and Arg₁₀₈.
  • π-π stacking of the phenyl group with Phe₂₄₁ .

QSAR Modeling : Train models on triazole-oxadiazole derivatives to correlate logP with antibacterial potency.

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).

Validation : Cross-check with experimental IC₅₀ values and mutagenesis studies to refine predictions .

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